1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone
Description
The compound 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a pyrazoline-based derivative with a complex heterocyclic architecture. Its structure integrates a dihydropyrazole core substituted with a 4-bromophenyl group at position 3 and a 2,3-dimethoxyphenyl group at position 3. The ethanone moiety at position 1 is further functionalized with a thioether-linked indole system bearing a 4-methylbenzyl group.
Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The indole-thioether moiety introduces hydrogen-bonding and π-π stacking capabilities, which may modulate interactions with enzymes or receptors .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32BrN3O3S/c1-23-11-13-24(14-12-23)20-38-21-33(27-7-4-5-9-30(27)38)43-22-34(40)39-31(28-8-6-10-32(41-2)35(28)42-3)19-29(37-39)25-15-17-26(36)18-16-25/h4-18,21,31H,19-20,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJLQXJYDRFSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=C(C(=CC=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis with structurally related pyrazoline derivatives reveals key distinctions in substituent effects and bioactivity profiles.
Key Observations
Bromine’s larger atomic radius may enhance halogen bonding in target interactions .
Methoxy vs. Methylbenzyl Groups : The 2,3-dimethoxyphenyl group in the target compound offers dual methoxy substituents, improving solubility compared to the single 4-methoxy analog . The 4-methylbenzyl group on the indole may sterically hinder metabolic degradation .
Thioether vs. Thiazole Linkages : The indole-thioether in the target compound provides flexibility and sulfur-based hydrogen bonding, contrasting with the rigid thiazole-triazole systems in , which prioritize structural stability over conformational adaptability.
Crystallographic and Computational Insights
- Crystal structures of related compounds (e.g., ) reveal planar pyrazoline cores with substituents adopting orthogonal orientations to minimize steric clashes. The target compound’s 2,3-dimethoxyphenyl group may induce torsional strain, affecting packing efficiency .
- Density Functional Theory (DFT) studies on similar molecules suggest that bromine and methoxy groups contribute to a low-energy HOMO-LUMO gap (~4.1 eV), favoring redox-mediated bioactivity .
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex substituents?
Methodological Answer: Synthesis optimization requires a multi-step approach. First, the pyrazole ring can be constructed via hydrazine-diketone condensation under controlled pH and temperature (pH 4–6, 60–80°C) . Bromophenyl and indole-thioether groups are introduced sequentially using Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, DMF/H₂O solvent) . Reaction monitoring via TLC/HPLC ensures intermediate purity. Adjusting solvent polarity (e.g., DCM to DMF) improves yields of bulky substituents. For scalability, flow-chemistry techniques enhance reproducibility and reduce side reactions .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from dimethoxyphenyl and indole-thioether groups .
- HRMS : Confirm molecular mass with <2 ppm error to distinguish isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to assess purity >98% .
- FTIR : Validate carbonyl (1690–1710 cm⁻¹) and thioether (650–700 cm⁻¹) functional groups .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?
Methodological Answer: The compound’s flexible dihydropyrazole ring and disordered solvent molecules complicate refinement. Strategies include:
Q. How can researchers design biological assays to evaluate this compound’s activity against specific enzyme targets?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
- Cellular Uptake : Radiolabel the compound with ¹⁸F (via bromine-18 displacement) and track accumulation in cancer cell lines (e.g., MCF-7) using PET imaging .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility). Address this by:
Q. What computational approaches are suitable for modeling this compound’s binding interactions with macromolecular targets?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be structured to optimize the bromophenyl group’s role?
Methodological Answer:
Q. What strategies mitigate polymorphism issues during formulation development?
Methodological Answer:
Q. How is regioselectivity ensured during the introduction of the 4-methylbenzyl group to the indole moiety?
Methodological Answer:
- Protecting Groups : Temporarily block indole’s C2 position with Boc before alkylation .
- Lewis Acid Catalysis : Use ZnCl₂ to direct benzylation to the N1 position .
Q. Can synergistic effects be quantified when combining this compound with existing therapeutics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
